molecular formula C4H11BrN2O2 B1389878 (S)-2,4-Diaminobutanoic acid hydrobromide

(S)-2,4-Diaminobutanoic acid hydrobromide

Cat. No.: B1389878
M. Wt: 199.05 g/mol
InChI Key: RVCHWEZQMFNGBK-DFWYDOINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-DAB HBR can be synthesized through the reaction of L-2,4-Diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving L-2,4-Diaminobutyric acid in water, followed by the addition of hydrobromic acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of L-DAB HBR involves similar synthetic routes but on a larger scale. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

L-DAB HBR undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-DAB HBR has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role as a GABA transaminase inhibitor, which is crucial in neurotransmitter regulation.

    Medicine: Exhibits antitumor and anticonvulsant activities, making it a potential candidate for cancer and epilepsy research.

    Industry: Used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

L-DAB HBR exerts its effects by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA. By inhibiting this enzyme, L-DAB HBR increases the levels of GABA in the brain, which helps in reducing neuronal excitability. This mechanism is particularly beneficial in the treatment of neurological disorders such as epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-DAB HBR is unique due to its potent inhibitory effect on GABA transaminase and its significant antitumor and anticonvulsant activities. Its ability to increase GABA levels in the brain makes it a valuable compound in neurological research .

Properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHWEZQMFNGBK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,4-Diaminobutanoic acid hydrobromide
Reactant of Route 2
(S)-2,4-Diaminobutanoic acid hydrobromide
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(S)-2,4-Diaminobutanoic acid hydrobromide
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(S)-2,4-Diaminobutanoic acid hydrobromide
Reactant of Route 5
(S)-2,4-Diaminobutanoic acid hydrobromide
Reactant of Route 6
(S)-2,4-Diaminobutanoic acid hydrobromide

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